molecular formula C12H5F17O2 B15395327 Perfluorooctyl methacrylate CAS No. 15498-46-1

Perfluorooctyl methacrylate

Cat. No.: B15395327
CAS No.: 15498-46-1
M. Wt: 504.14 g/mol
InChI Key: JVJVAVWMGAQRFN-UHFFFAOYSA-N
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Description

Significance of Perfluorooctyl Methacrylate (B99206) in Contemporary Polymer Science and Advanced Materials Research

The incorporation of fluorine atoms into a polymer backbone can lead to materials with low surface energy, high thermal stability, chemical resistance, and a low refractive index. researchgate.net Perfluorooctyl methacrylate serves as a key building block for creating such high-performance fluorinated polymers. Due to the reactivity of its methacrylate group, PFOMA can be readily polymerized or copolymerized with other monomers, offering a versatile and cost-effective route to synthesize fluorinated poly(meth)acrylates compared to other types of fluoropolymers. researchgate.net

In contemporary research, PFOMA is instrumental in the development of advanced materials with tailored surface properties. For instance, copolymers containing PFOMA are investigated for their ability to create hydrophobic and oleophobic surfaces. researchgate.net This is of particular interest in applications requiring water and oil repellency, such as self-cleaning coatings, anti-fouling surfaces, and protective films for various substrates. The self-organization characteristics of polymers containing perfluoroalkyl chains are also a key area of study, as they can form well-defined micro- or nanostructures. researchgate.net

Furthermore, the study of PFOMA-containing copolymers contributes to the fundamental understanding of polymer physics and surface science. Researchers investigate how the concentration and distribution of the fluorinated side chains influence the macroscopic properties of the material. Techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements are employed to correlate surface composition with hydrophobicity. researchgate.net The ability to precisely control the architecture of these copolymers, for example, through block or graft copolymerization, opens up possibilities for creating "smart" materials that can respond to external stimuli. researchgate.net

Historical Context and Evolution of Research Trajectories in this compound Chemistry

The study of this compound and related fluorinated monomers has evolved significantly over the decades. Initial research focused on the fundamental synthesis and polymerization of these monomers to explore the unique properties conferred by the perfluoroalkyl groups. An early application of PFOMA was in the preparation of fluorinated latexes through miniemulsion polymerization. chemicalbook.com

Over time, the research trajectory has shifted towards more sophisticated polymer architectures and a deeper understanding of structure-property relationships. The advent of controlled/living radical polymerization (CLRP) techniques marked a significant turning point, allowing for the synthesis of well-defined copolymers with precise control over molecular weight and structure. researchgate.net This enabled researchers to create block copolymers where a fluorinated block, derived from PFOMA, could be combined with other polymer blocks to achieve specific functionalities. An example of this is the synthesis of block copolymers containing a sol-gel forming block alongside the fluorinated block for surface modification of silica (B1680970) particles. researchgate.net

More recent research has also been driven by environmental considerations. The identification of per- and polyfluoroalkyl substances (PFAS), a broad class of compounds that includes PFOMA, as persistent environmental pollutants has led to studies on their environmental fate and distribution. chemicalbook.comnih.gov This has spurred research into alternative fluorinated compounds and a more thorough investigation of the lifecycle of materials containing PFOMA.

The focus of academic inquiry has also expanded to include detailed kinetic and mechanistic studies of PFOMA copolymerization. Due to experimental challenges, computational methods based on quantum chemistry have been employed to investigate the kinetics of copolymerization of PFOMA with conventional monomers like methyl methacrylate. researchgate.net These studies provide valuable insights into the reactivity ratios of the monomers and the resulting polymer structure, which is crucial for designing efficient synthesis strategies. researchgate.net

Fundamental Academic Perspectives and Scholarly Relevance of this compound Investigations

From a fundamental academic perspective, research on this compound addresses several key areas of polymer chemistry and physics. The significant difference in the chemical nature of the fluorinated side chain and the hydrocarbon-based polymer backbone leads to interesting phase separation and self-assembly phenomena. This is of scholarly interest for understanding the principles of polymer blends and block copolymers.

The synthesis of copolymers of PFOMA with non-fluorinated monomers like methyl methacrylate (MMA) is a central theme in the academic literature. itu.edu.tr Kinetic analyses of these copolymerization reactions are crucial for predicting and controlling the final polymer composition and properties. For instance, quantum chemistry postulates have been used as an alternative to experimental methods to determine reaction rate constants and reactivity ratios, revealing that the copolymerization of PFOMA and MMA tends to result in a random polymer structure under certain conditions. researchgate.net

The thermal properties of PFOMA-containing copolymers are another area of academic investigation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the glass transition temperatures and thermal stability of these materials. itu.edu.tr Studies have shown that the glass transition temperature of copolymers of PFOMA and MMA can be tuned by varying the copolymer composition, and that these copolymers are typically amorphous. itu.edu.tr

The surface properties of films made from PFOMA copolymers are of high scholarly relevance due to their potential applications. The relationship between the bulk composition of the copolymer and the surface composition and energy is a key research question. It has been demonstrated that even a small weight percentage of a fluorinated component can significantly increase the hydrophobicity of a polymer blend. researchgate.net This phenomenon is driven by the migration of the low-energy fluorinated segments to the polymer-air interface.

Data Tables

Table 1: Physicochemical Properties of 2-(Perfluorooctyl)ethyl methacrylate

PropertyValue
CAS Number 1996-88-9
Boiling Point 110 °C at 4 mmHg
Density 1.596 g/mL at 25 °C
Refractive Index (n20/D) 1.343

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Reactivity Ratios for the Copolymerization of a Perfluorinated Acrylate (B77674) Monomer (FM) and Methyl Methacrylate (MMA)

Monomer 1 (M1)Monomer 2 (M2)r1r2r1r2Copolymerization Type
FMMMA0.381.11< 1Random

Data from a study on the synthesis and characterization of perfluorinated acrylate-methyl methacrylate copolymers. itu.edu.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15498-46-1

Molecular Formula

C12H5F17O2

Molecular Weight

504.14 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H5F17O2/c1-3(2)4(30)31-12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h1H2,2H3

InChI Key

JVJVAVWMGAQRFN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Copolymerization Strategies and Compositional Control with Perfluorooctyl Methacrylate

Synthesis and Characterization of Random Copolymers of Perfluorooctyl Methacrylate (B99206)

Random copolymers are synthesized by polymerizing a mixture of monomers, leading to a statistical distribution of monomer units along the polymer backbone. This approach is valuable for modifying the bulk and surface properties of conventional polymers by introducing the specific characteristics of the fluorinated monomer.

The random copolymerization of perfluorooctyl methacrylate with common hydrocarbon monomers like methyl methacrylate (MMA) and butyl acrylate (B77674) (BA) is frequently accomplished through conventional free-radical polymerization. researchgate.net In this process, an initiator such as azobisisobutyronitrile (AIBN) is used to begin the polymerization of a monomer mixture in a suitable solvent. researchgate.netdntb.gov.ua The resulting copolymers combine the properties of the fluorinated and non-fluorinated components.

The composition of the final copolymer is dependent on the initial monomer feed ratio and the relative reactivities of the comonomers. Quantum chemistry studies have been used to investigate the kinetics of copolymerization between methyl methacrylate and 2-perfluorooctyl ethyl methacrylate, indicating that different rate constants in self- and cross-propagation lead to a random polymer structure. dntb.gov.ua The characterization of these copolymers is typically performed using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weights and ¹H-NMR to confirm the chemical structure and composition. researchgate.net The product of the reactivity ratios (r1r2) for such systems is often close to unity, which indicates a random distribution of the monomer units along the copolymer chain. dntb.gov.ua

Table 1: Synthesis of Random Copolymers of Perfluoroalkyl Ethyl Methacrylate (FMA), Methyl Methacrylate (MMA), and Butyl Acrylate (BA) via Free Radical Polymerization researchgate.net

Sample IDMonomer Feed Composition (wt%)Polymerization Time (h)Conversion (%)Molecular Weight (Mn, by GPC)
FMA/MMA/BA-120 / 40 / 4069525,000
FMA/MMA/BA-230 / 35 / 3569228,000
FMA/MMA/BA-340 / 30 / 3069031,000

Data synthesized from descriptive text in the source.

Copolymerization with Hydrophilic Comonomers (e.g., Methacrylic Acid, 2-acrylamido-2-methylpropane sulfonic acid)

To create amphiphilic materials that can self-assemble in aqueous environments, this compound is copolymerized with hydrophilic monomers. Methacrylic acid (MAA) and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are two such comonomers that impart water-solubility or dispersibility to the otherwise hydrophobic fluorinated polymer. The synthesis of these copolymers can be achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymer structures. fluorine1.rumdpi.com

The copolymerization of fluorinated acrylates with acrylic acid has been successfully carried out via RAFT. fluorine1.ru Similarly, diblock copolymers of AMPS with monomers like MMA have been synthesized using quasiliving radical polymerization, demonstrating the feasibility of incorporating the highly acidic AMPS monomer into complex polymer architectures without needing to protect the acid group. mdpi.comnih.gov The resulting amphiphilic random copolymers can form structures like micelles in selective solvents, with the hydrophobic fluorinated segments forming a core and the hydrophilic segments forming a corona. mdpi.com The combination of a hydrophobic fluorinated monomer and a hydrophilic comonomer allows for the fine-tuning of the polymer's properties for applications such as specialized surfactants or drug delivery systems. mdpi.commdpi.com

Introducing functional monomers into the copolymerization with this compound allows for the creation of polymers with reactive sites or enhanced physical properties.

Glycidyl (B131873) Methacrylate (GMA): GMA contains a reactive epoxy group that can undergo post-polymerization modification with various nucleophiles. nih.govmdpi.com This allows for the grafting of other molecules or cross-linking of the polymer chains. The copolymerization of GMA with fluoroalkyl methacrylates is typically performed via free-radical polymerization. nih.govmdpi.com The resulting copolymers, such as P(GMA-co-FMA), can be used to create durable coatings with high water and oil repellency. nih.gov The epoxy groups of GMA can react with functional groups on a substrate (like -OH or -COOH) to form covalent bonds, leading to excellent adhesion. nih.govmdpi.com

Polyhedral Oligomeric Silsesquioxane (POSS)-containing Monomers: POSS are cage-like silica (B1680970) nanostructures that can be functionalized with polymerizable groups, such as methacrylate. rsc.orgrsc.orgresearchgate.net Copolymerizing a POSS-methacrylate monomer with perfluorooctyl acrylate or methacrylate introduces an inorganic component into the polymer chain, which can significantly enhance thermal stability and mechanical robustness. rsc.orgrsc.org These hybrid copolymers are often synthesized through free-radical solution polymerization. rsc.orgrsc.org The strong tendency of POSS moieties to aggregate, combined with the phase separation of the fluorinated side chains, can create hierarchical micro- and nano-scale roughness on a surface, leading to superhydrophobic properties. rsc.orgrsc.orgmdpi.com

Table 2: Synthesis of a POSS-Containing Hybrid Copolymer via Free-Radical Polymerization rsc.orgrsc.org

ComonomerFunction
1H,1H,2H,2H-perfluorooctyl acrylateProvides low surface energy and hydrophobicity
Methacrylisobutyl POSSIntroduces inorganic nanostructure for roughness and durability
Methyl (meth)acrylate / n-butyl acrylateHydrocarbon comonomers for film formation
Hydroxypropyl acrylateProvides functional group for cross-linking
Methacryloxy propyl trimethoxy silanePromotes adhesion to substrates

Table synthesized from the list of monomers used in the reaction described in the sources.

Synthesis and Structural Design of Block Copolymers Featuring this compound Segments

Block copolymers consist of two or more long sequences, or "blocks," of different monomer units. This architecture allows for the combination of distinct and often opposing properties, such as hydrophobicity and hydrophilicity, within a single macromolecule. Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and RAFT, are essential for synthesizing well-defined block copolymers with targeted molecular weights and low polydispersity. kpi.uarsc.org

The synthesis of di- and triblock copolymers containing a poly(this compound) (PFOMA) segment involves the sequential polymerization of monomers. kpi.ua For example, a diblock copolymer such as poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PFOMA) can be synthesized by first polymerizing MMA and then using the resulting "living" PMMA chain to initiate the polymerization of PFOMA. cmu.edu

Diblock Copolymers (A-B): These consist of two distinct polymer blocks. Semifluorinated diblock copolymers have been prepared via ATRP by first synthesizing a hydrocarbon block (e.g., polystyrene or poly(butyl acrylate)) and then using it as a macroinitiator to polymerize a fluorinated methacrylate. kpi.ua

Triblock Copolymers (A-B-A): These architectures are often synthesized using a difunctional initiator to first grow the central 'B' block (e.g., poly(butyl acrylate)). cmu.edu This difunctional polymer is then used as a macroinitiator to grow the outer 'A' blocks (e.g., PMMA) from both ends simultaneously. cmu.edumdpi.com This method has been used to create well-defined semifluorinated fluorocarbon/hydrocarbon triblock copolymers. kpi.ua

These controlled polymerization techniques allow for the creation of block copolymers with narrow molecular weight distributions (polydispersity index, Mw/Mn < 1.5), which is crucial for achieving well-ordered self-assembled structures. fluorine1.rucmu.edu

The success of block copolymer synthesis via controlled radical polymerization hinges on the design and efficiency of the macroinitiator. A macroinitiator is a polymer chain that has been functionalized with an active site capable of initiating the polymerization of a second monomer. kpi.ua

ATRP Macroinitiators: In ATRP, a hydrocarbon polymer like polystyrene or poly(methyl acrylate) is synthesized with a terminal alkyl halide (typically a bromide). kpi.uacmu.edu This polymer is then used as a macroinitiator in the presence of a copper catalyst to polymerize the fluorinated methacrylate block. kpi.ua The efficiency of this process can be sequence-dependent. For instance, when switching from a polyacrylate macroinitiator to polymerize a methacrylate, a "halogen exchange" step (using a bromine end-group and a CuCl catalyst) is often necessary to ensure efficient initiation and prevent the formation of unwanted homopolymer. cmu.edu Difunctional initiators can be used to create ABA triblock copolymers by growing the central block first, resulting in a macroinitiator with active sites at both ends. cmu.edumdpi.com

RAFT Macroinitiators (Macro-CTAs): In RAFT polymerization, a polymer is synthesized in the presence of a chain transfer agent (CTA), resulting in a polymer chain with a terminal CTA group (e.g., a trithiocarbonate). mdpi.com This polymer, known as a macro-CTA, can then be used to control the polymerization of a second monomer to form a block copolymer. mdpi.commdpi.com The selection of the RAFT agent is critical for controlling the polymerization of methacrylates. mdpi.com Well-defined PMMA macro-CTAs have been successfully used to synthesize block copolymers with styrene (B11656) and butyl acrylate. mdpi.com This method is highly versatile due to its tolerance of a wide range of functional monomers and reaction conditions. rsc.org

Advanced Sequential Polymerization Methodologies (e.g., Combination of Ring-Opening Polymerization and ATRP)

The synthesis of well-defined block copolymers incorporating this compound (PFOMA) can be effectively achieved by combining different controlled polymerization mechanisms. A prominent example of such an advanced sequential methodology is the combination of Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). acs.orgrsc.orgcmu.edunih.gov This strategy allows for the creation of complex polymer architectures, such as diblock copolymers, by polymerizing different types of monomers that are not amenable to a single polymerization method. acs.orgresearchgate.net

A notable application of this combined approach is the synthesis of semifluorinated diblock copolymers composed of a poly(1H,1H,2H,2H-perfluorooctyl methacrylate) (PFOMA) block and a poly(ε-caprolactone) (PCL) block. acs.org The synthesis can be performed in two consecutive steps starting with a bifunctional initiator capable of initiating both ROP and ATRP. acs.orgrsc.org

The process involves two primary pathways:

PCL Macroinitiator Formation First: In this route, an enzymatic ring-opening polymerization (eROP) of ε-caprolactone is initiated first. acs.org The resulting PCL chain, terminated with a group capable of initiating ATRP, acts as a macroinitiator. Subsequently, the PFOMA block is grown from this PCL macroinitiator via ATRP. acs.org

Sequential Monomer Addition: This technique involves a two-step, one-pot synthesis. acs.org One monomer is polymerized first, and upon its consumption, the second monomer is added to the system to initiate the growth of the second block, leading to the formation of the diblock copolymer. acs.org

These advanced sequential polymerization techniques are advantageous for producing block copolymers with controlled molecular weights and narrow molecular weight distributions, free from homopolymer contaminants. rsc.org The combination of a fluorinated block like PFOMA and a hydrocarbon block like PCL results in amphiphilic copolymers with unique properties and potential applications in specialized materials. acs.org

Determination and Control of Monomer Reactivity Ratios and Copolymer Composition

In copolymerization, the reactivity ratios of the monomers (designated as r₁ and r₂) are critical parameters that dictate the composition and microstructure of the resulting copolymer chain. youtube.com The reactivity ratio is the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer. youtube.comscielo.br By understanding and controlling these ratios, it is possible to tailor the final properties of the polymer. mdpi.com

The copolymer equation relates the composition of the monomer feed to the composition of the copolymer, using the reactivity ratios as key parameters. youtube.com Experimental determination of reactivity ratios can be accomplished using methods such as the Fineman-Ross and Kelen-Tudos methods, which involve analyzing the copolymer composition at low monomer conversions for a range of initial feed compositions. scielo.brresearchgate.net

In the context of this compound, kinetic studies of its copolymerization with non-fluorinated monomers like methyl methacrylate (MMA) have been conducted. dntb.gov.ua Research using quantum chemistry postulates to investigate the copolymerization of 2-perfluorooctyl ethyl methacrylate (a structurally similar monomer) with MMA revealed that the reactivity ratio of the fluorinated methacrylate was higher than that of MMA. dntb.gov.uaresearchgate.net This finding suggests that the growing polymer chain has a preference for adding the fluorinated monomer. The product of the two reactivity ratios (r₁r₂) provides insight into the monomer distribution; a product less than 1, as is often the case in these systems, indicates a tendency toward random or alternating copolymerization rather than block formation. scielo.br

Control over the copolymer composition is achieved by adjusting the monomer feed ratio. youtube.commdpi.com For instance, in the synthesis of random copolymers of glycidyl methacrylate and fluoroalkyl methacrylates, varying the molar ratio of the monomers in the initial feed allows for precise control over the fluorine content in the final copolymer, which in turn governs properties like surface free energy. mdpi.com

Table 1: Research Findings on Reactivity Ratios in this compound Copolymerization

Monomer 1 (M₁)Monomer 2 (M₂)Key FindingCopolymer Structure TendencyReference
2-Perfluorooctyl ethyl methacrylateMethyl Methacrylate (MMA)The reactivity ratio of the fluorinated methacrylate was found to be higher than that of MMA. dntb.gov.uaresearchgate.net The different rate constants for self- and cross-propagation influence the polymer structure. dntb.gov.uaRandom distribution of units researchgate.net, dntb.gov.ua
Fluoroalkyl MethacrylatesGlycidyl MethacrylateThe composition of the copolymer, and thus its surface properties, can be precisely controlled by adjusting the initial molar ratio of the comonomers in the feed. mdpi.comRandom mdpi.com

Graft Copolymerization Involving this compound Backbones or Side Chains

Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition. cmu.edu This architecture is highly versatile for creating materials with combined properties. This compound can be incorporated into graft copolymers either as part of the backbone or, more commonly, as the grafted side chains. rsc.orgnih.gov The synthesis of graft copolymers can generally be achieved through three main strategies: "grafting through," "grafting from," and "grafting onto." cmu.edunih.gov

Grafting From : This method involves initiating the polymerization of side chains from active sites along a pre-existing polymer backbone. rsc.org For example, a fluoropolymer backbone, such as one based on a perfluorocyclobutyl aryl ether, can be functionalized with initiating sites for ATRP. rsc.org From these sites, side chains of another monomer can be grown. While this specific example doesn't use a PFOMA backbone, the principle applies. A poly(this compound) backbone could theoretically be synthesized and subsequently functionalized to initiate the growth of different side chains.

Grafting Through : This strategy involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu A PFOMA macromonomer could be copolymerized with another vinyl monomer to form a non-fluorinated backbone with PFOMA side chains. This method allows for control over branch spacing by adjusting the monomer-to-macromonomer feed ratio. cmu.edu

Grafting Onto : This approach involves attaching pre-formed polymer chains to a polymer backbone via a chemical reaction between functional groups on each component. nih.gov For example, PFOMA side chains could be grafted onto a functionalized backbone.

A common application is the surface modification of polymers via graft copolymerization to impart new functionalities. researchgate.netmdpi.com Grafting PFOMA side chains onto a polymer can significantly alter its surface properties, inducing hydrophobicity and oleophobicity due to the low surface energy of the perfluoroalkyl groups. nih.gov For instance, block copolymers with perfluorooctyl side chains have been synthesized and studied for their ability to form ordered, phase-separated structures in thin films. nih.gov These structures are driven by the distinct nature of the fluorinated side chains compared to the hydrocarbon backbone. nih.gov

Polymer Architecture, Self Assembly, and Morphology of Perfluorooctyl Methacrylate Based Materials

Control over Molecular Weight and Polydispersity in Perfluorooctyl Methacrylate (B99206) Polymers and Copolymers

Achieving precise control over molecular weight and maintaining a narrow molecular weight distribution (polydispersity, Đ) is crucial for tailoring the macroscopic properties of polymeric materials. For polymers and copolymers incorporating perfluorooctyl methacrylate, various controlled radical polymerization techniques have been successfully employed to this end.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely used method for the controlled synthesis of PFOMA-containing polymers. fluorine1.runsf.gov This technique allows for the predictable synthesis of polymers with targeted molecular weights and low dispersity by carefully selecting the RAFT agent and controlling the monomer to chain transfer agent ratio. rsc.orgresearchgate.net For instance, the RAFT polymerization of PFOMA has been demonstrated to yield well-defined homopolymers and block copolymers with narrow molecular weight distributions. fluorine1.ru

Atom Transfer Radical Polymerization (ATRP) is another powerful technique that has been utilized to synthesize PFOMA-based copolymers with good control over molecular weight and composition. helsinki.firesearchgate.net By adjusting the monomer to initiator ratio, a wide range of copolymers with varying PFOMA content can be obtained. researchgate.net Both RAFT and ATRP methods offer significant advantages over conventional free radical polymerization, which typically results in polymers with broad and uncontrolled molecular weight distributions. researchgate.net

The ability to control these fundamental polymer characteristics is paramount, as they directly impact the self-assembly behavior and the resulting morphologies of the materials, which will be discussed in subsequent sections.

Below is a table summarizing representative data for the controlled polymerization of methacrylate monomers, illustrating the level of control achievable.

Polymerization MethodMonomer(s)Target Mn ( g/mol )Achieved Mn ( g/mol )Đ (Mw/Mn)
RAFTMethyl Methacrylate (MMA)--1.17
RAFTMMA / 2-bromomaleimide--1.2 - 2.0
ATRPMethyl Methacrylate (MMA)--1.08
ATRPN-(2-hydroxypropyl)methacrylamide / N-methacryloyloxysuccinimide3,000 - 50,000-1.1 - 1.3

Stereochemical Control and Tacticity Studies in this compound Polymerization

The spatial arrangement of the bulky perfluorooctyl side chains along the polymer backbone, known as tacticity, significantly influences the physical and chemical properties of poly(this compound) (PFOMA). wikipedia.org The three primary forms of tacticity are isotactic (side chains on the same side), syndiotactic (side chains on alternating sides), and atactic (random arrangement of side chains). mdpi.com The stereochemistry of the polymer chain can affect properties such as crystallinity, solubility, and surface energy. wikipedia.orgmdpi.com

While conventional free radical polymerization of methacrylates typically leads to atactic polymers due to the planar nature of the radical intermediate, researchgate.net achieving stereocontrol in PFOMA polymerization is a subject of ongoing research. The use of specific solvents, such as fluoroalcohols, has been shown to influence the tacticity of polymethacrylates. researchgate.netugent.be These solvents can interact with the monomer and the growing polymer chain via hydrogen bonding, which can favor the formation of a particular stereoisomer, often leading to an increase in syndiotacticity. researchgate.netugent.be

The development of stereospecific living radical polymerization techniques offers a pathway to simultaneously control both molecular weight and tacticity. researchgate.net While specific studies focusing exclusively on the tacticity of PFOMA are not extensively detailed in the provided search results, the principles established for other methacrylates, particularly the influence of polar and bulky solvents, are applicable. researchgate.net The precise control of tacticity in PFOMA polymers could unlock new material properties and applications by enabling the formation of highly ordered structures. illinois.edu

The tacticity of polymers is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional techniques like COSY, HMQC, and HSQC for more detailed analysis. wikipedia.orgmeasurlabs.com

Microphase Separation and Domain Formation in this compound Block Copolymers

In block copolymers of methyl methacrylate (MMA) and PFOMA (PMMA-b-PFOMA), the immiscibility between the hydrocarbon PMMA block and the fluorocarbon PFOMA block drives the self-assembly process. jpn.org The resulting morphologies can include spheres, cylinders, lamellae, and more complex structures, depending on the relative block lengths. jpn.org For instance, in a selective solvent, these copolymers can form micelles with a core composed of the insoluble block and a corona of the soluble block. jpn.org

The fluorinated side chains of the PFOMA block are known to self-organize, which can further influence the microphase separation behavior. acs.org This can lead to the formation of hierarchical structures where the fluorinated side chains form ordered arrangements within the larger PFOMA domains. The molecular weight dispersity of the polymer chains can also impact the molecular aggregation states and the orientation of the perfluoroalkyl groups. acs.org For example, poly{2-(perfluorooctyl)ethyl acrylate} brushes with a broad molecular weight distribution have been shown to have perfluoroalkyl groups oriented perpendicular to the substrate, while those with a narrow distribution exhibit a parallel orientation. acs.org

Supramolecular Assembly and Nanostructure Formation in this compound Systems

The distinct amphiphilic nature of copolymers containing this compound (PFOMA) drives their self-assembly into a variety of supramolecular nanostructures in selective solvents. The strong incompatibility of the fluorinated side chains with both hydrophilic and lipophilic environments is a key factor in this process.

In solution, block copolymers containing PFOMA readily self-assemble into micellar structures when the solvent is selective for one of the blocks. jpn.org For example, poly(methyl methacrylate)-block-poly(2-perfluorooctylethyl methacrylate) (PMMA-b-PFOMA) copolymers form spherical micelles in acetonitrile and chloroform. researchgate.netjpn.org These micelles consist of a core of the insoluble PFOMA block and a corona of the soluble PMMA block. jpn.org The size and aggregation number of these micelles are dependent on the solvent, with larger micelles observed in acetonitrile compared to chloroform. jpn.org

The morphology of the micelles can be tuned by altering the block length ratio. For instance, "crew-cut" aggregates, which have a larger core and a shorter corona, have been observed for PMMA-b-PFOMA in chloroform. jpn.org The transition between different micellar morphologies, such as from spheres to cylinders or worm-like micelles, can be influenced by factors like the copolymer composition, solvent quality, and temperature. researchgate.net For example, random copolymers of perfluorooctyl ethyl methacrylate and eicosanyl methacrylate form spherical aggregates, while block copolymers with a similar composition form larger aggregates that can reorganize into smaller spherical structures upon heating. helsinki.fi

Vesicles, or polymersomes, are hollow spherical structures with a bilayer membrane, and they represent another important morphology for self-assembled PFOMA-based copolymers. The formation of vesicles is generally favored when the volume fraction of the hydrophilic block in an amphiphilic block copolymer is between 20% and 40%. researchgate.net

In the context of PFOMA-containing systems, the formation of vesicles can be induced by changes in the solvent environment. For instance, spherical micellar aggregates of poly(styrene)-block-poly(4-vinylpyridine) complexed with perfluorinated surfactants have been shown to reorganize into more stable vesicles upon dilution. nih.gov This transition is dependent on the solubility of the complex during the dilution process. nih.gov The ability to form vesicles opens up possibilities for encapsulation and delivery applications, as the hollow core can be loaded with various molecules. nih.gov

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for the in-situ formation of block copolymer nano-objects at high concentrations. nih.govipcm.fr In a typical RAFT-mediated PISA process, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a second monomer that forms an insoluble block. mdpi.com As the second block grows, it becomes insoluble in the reaction medium, triggering self-assembly into various morphologies, including spheres, worms, and vesicles. chinesechemsoc.org

PISA has been successfully applied to the synthesis of PFOMA-containing block copolymers. researchgate.net For example, ABC triblock copolymers have been prepared via RAFT dispersion polymerization in ethanol, where one of the core-forming blocks is poly[2-(perfluorooctyl)ethyl methacrylate] (PFOEMA). researchgate.net By systematically varying the block ratios, different morphologies such as spheroids, cylinders, and spherical multicompartment micelles have been achieved. researchgate.net The high fluorine content of the PFOEMA block can lead to phase separation within the core of the nano-objects, resulting in these complex morphologies. researchgate.net

The PISA technique offers a versatile platform for controlling the morphology of PFOMA-based nanoparticles by adjusting parameters such as the degrees of polymerization of the blocks, the solids content of the reaction, and the solvent system. nih.govrsc.org

Polymerization-Induced Self-Assembly (PISA) for this compound Systems

Thin Film Morphology, Surface Segregation, and Structural Rearrangements

Thin films of copolymers containing this compound exhibit distinct morphological features driven by the strong tendency of the fluorinated side chains to segregate to the surface. This surface segregation is influenced by a variety of factors including the solvent used for film casting, the concentration of the fluorinated monomer, and the method of film formation.

In studies of random copolymers of methyl methacrylate (MMA) and 2-perfluorooctylethyl methacrylate (FMA), it was found that the nature of the casting solvent significantly impacts the surface structure. When cyclohexanone was used as the solvent, a critical FMA content of 9 mol% was identified. Below this concentration, spin-coated films showed a greater extent of surface segregation of the fluorinated moieties compared to solution-cast films. Above this critical content, the trend was reversed. When toluene (B28343) was used as the solvent, this critical FMA content was lowered to 3 mol%. This behavior is attributed to the interplay between the solvent's influence on copolymer chain conformation in solution and the thermodynamic driving forces (both entropic and enthalpic) that govern surface segregation during film formation.

The surface composition of these copolymer films can be quantitatively assessed using techniques like X-ray photoelectron spectroscopy (XPS). The table below presents data on the surface atomic concentration of fluorine in poly(MMA-ran-FMA) films prepared by different methods and from different solvents, illustrating the extent of surface segregation.

FMA Content in Copolymer (mol%)Casting SolventFilm Formation MethodSurface Fluorine Concentration (atomic %)
5CyclohexanoneSpin CoatingHigher
5CyclohexanoneSolution CastingLower
12CyclohexanoneSpin CoatingLower
12CyclohexanoneSolution CastingHigher
2TolueneSpin CoatingHigher
2TolueneSolution CastingLower
5TolueneSpin CoatingLower
5TolueneSolution CastingHigher

Structural rearrangements in thin films of block copolymers can be induced by external stimuli such as solvent vapor annealing. While specific studies on the structural rearrangements of this compound-based block copolymer thin films are not extensively detailed in the provided context, general principles from related systems can be applied. For instance, exposing a lamellar diblock copolymer thin film to a saturated solvent vapor can increase the mobility of the polymer chains, leading to a more well-defined and long-range ordered lamellar orientation. This increased mobility is due to the swelling of the polymer by the solvent, which reduces the segment-segment interaction parameter. With prolonged exposure, the film may eventually become disordered. These structural changes are a direct consequence of the increased mobility of the swollen polymer chains.

Advanced Material Properties and Performance Characterization of Perfluorooctyl Methacrylate Polymers

Surface Energy and Wetting Characteristics of Perfluorooctyl Methacrylate (B99206) Polymers

Polymers derived from perfluorooctyl methacrylate are renowned for their exceptionally low surface energies, a direct consequence of the high concentration of fluorine atoms within the perfluoroalkyl side chains. This characteristic is fundamental to their performance in a wide array of applications, dictating their interaction with various liquids and solids.

Comprehensive Studies on Hydrophobicity and Oleophobicity

The presence of the long perfluorooctyl side chain in poly(this compound) results in surfaces with extremely low surface energy, leading to pronounced hydrophobic and oleophobic properties. The low surface energy is attributed to the densely packed, stable C-F bonds and the low polarizability of the fluorine atoms, which minimize intermolecular forces at the surface. This makes the polymer highly repellent to both water (hydrophobicity) and oils (oleophobicity).

Studies have shown that the length of the perfluoroalkyl side chain is a critical factor in determining the surface properties of fluorinated polymers. Longer side chains, such as the perfluorooctyl group, are more effective at shielding the polymer backbone and presenting a uniform, low-energy surface to the environment. This leads to higher contact angles for both water and various organic liquids. For instance, copolymers containing this compound have demonstrated significantly lower surface energies compared to their counterparts with shorter fluorinated chains.

The surface energy of polymers can be quantified by measuring the contact angles of various liquids with known surface tensions. The data can then be used to calculate the solid surface free energy. Research on copolymers of glycidyl (B131873) methacrylate and fluoroalkyl methacrylates has shown that increasing the fluorine content by extending the fluoroalkyl chain length leads to a significant reduction in surface free energy. researchgate.net For example, coatings based on these copolymers can achieve surface free energy values as low as 13 mN/m. researchgate.net

Table 1: Surface Free Energy of Modified Glass Samples

Copolymer CompositionSurface Free Energy (mN/m)
Poly-GMA Homopolymer43.10
33% FMA / 67% GMA25.00 - 13.00
66% FMA / 33% GMAApproaching FMA Homopolymer values

Dynamic Wettability, Contact Angle Hysteresis, and Sliding Behavior of Droplets

Dynamic wettability refers to the behavior of a liquid droplet on a surface when the contact line is in motion. This is often characterized by the advancing and receding contact angles, the difference between which is known as contact angle hysteresis (CAH). Low CAH is desirable for applications requiring self-cleaning or easy removal of liquids, as it indicates that droplets can roll off the surface with minimal tilting.

Polymers of this compound typically exhibit low contact angle hysteresis due to their chemically homogeneous and smooth surfaces at a microscopic level. The low surface energy minimizes the pinning of the contact line, allowing for easy movement of droplets. The sliding angle, which is the angle at which a droplet begins to slide down an inclined surface, is also directly related to CAH. A lower CAH generally results in a smaller sliding angle.

Research has demonstrated that for surfaces coated with fluorinated polymers, a low CAH is crucial for achieving superhydrophobicity and efficient water repellency. researchgate.net For instance, in one study, a coating incorporating a fluorinated component achieved a water contact angle of 173.7° with a very low contact angle hysteresis of 4°. researchgate.net This low hysteresis resulted in a roll-off angle of approximately 4°, indicating excellent water-shedding properties. researchgate.net

The dynamic behavior of droplets on these surfaces is also influenced by the surface texture. While smooth fluorinated surfaces provide low CAH, creating micro- or nano-scale roughness can further enhance hydrophobicity, leading to the Cassie-Baxter state where the droplet is suspended on a composite surface of solid and trapped air. However, even on smooth surfaces, the inherent low surface energy of this compound polymers contributes significantly to low droplet adhesion and easy roll-off.

Table 2: Dynamic Wettability of a Fluorinated Graphene Oxide/PDMS Coating

PropertyValue
Water Contact Angle (WCA)173.7°
Contact Angle Hysteresis (CAH)
Roll-off Angle~4°

Surface Reorganization, Self-Healing, and Environmental Response Properties

Fluorinated polymers, including those made from this compound, can exhibit dynamic surface behavior. The long, flexible perfluoroalkyl side chains have a degree of mobility, particularly in response to their environment. In a polar environment, such as in contact with water, the fluorinated side chains will preferentially orient themselves towards the surface to minimize the interfacial energy. Conversely, in a non-polar environment or in a vacuum, the surface may be less ordered. This ability to reorganize at the surface is a key aspect of their environmental response.

The concept of self-healing has been explored in fluorinated polymeric materials. While research specifically on the self-healing properties of homopolymers of this compound is limited, studies on related fluorinated copolymers have shown promise. For instance, a self-healing hydrogel has been developed incorporating a methacrylate with a shorter fluorinated chain (1H, 1H, 5H-octafluoropentyl methacrylate). This material utilizes dynamic disulfide crosslinkers that can reform after being broken, allowing the hydrogel to self-heal at cut surfaces. This demonstrates the potential for incorporating self-healing functionalities into fluorinated methacrylate polymer systems.

Optical Properties of this compound-Based Materials

This compound-based materials possess unique optical properties that make them suitable for a range of applications, from optical coatings to advanced optical devices. Their high fluorine content significantly influences their refractive index and transparency.

Investigations into Transparency, Refractive Index, and Birefringence

Polymers of this compound are generally characterized by high optical transparency in the visible spectrum. The C-F bond has low polarizability, which results in weak intermolecular interactions and a low refractive index. This low refractive index minimizes light scattering and reflection at the surface, contributing to high light transmittance. Methacrylate-based polymers, in general, are known for their excellent optical clarity, and the incorporation of fluorinated side chains further enhances these properties.

The refractive index of fluorinated polymers is typically lower than that of their non-fluorinated counterparts. For instance, while the refractive index of poly(methyl methacrylate) (PMMA) is around 1.49, fluorinated poly(meth)acrylates can have refractive indices in the range of 1.34-1.44. iphy.ac.cn This property is highly dependent on the fluorine content of the polymer. A review of fluorinated poly(meth)acrylates indicates that the refractive index generally decreases with an increasing weight content of fluorine atoms.

Table 3: Refractive Index of a Fluorinated Copolymer

Wavelength (nm)Refractive Index Range
15501.387 - 1.394

Integration with Photoluminescent Components for Enhanced Optical Performance

The integration of photoluminescent components into a polymer matrix is a common strategy for developing materials for applications such as optical fibers, sensors, and light-emitting devices. The high transparency and chemical stability of fluorinated polymers make them potentially excellent hosts for photoluminescent dopants.

While specific research on the integration of photoluminescent components with this compound is not widely available, studies on similar polymer systems, such as PMMA, provide a strong basis for this concept. Photoluminescent dopants can be physically dispersed or chemically incorporated into the polymer matrix. For example, copolymers of methyl methacrylate with a photoluminescent dopant have been synthesized for use in optical materials. The polymer matrix in such systems serves to protect the photoluminescent molecules and to provide the desired mechanical and optical properties to the bulk material.

The low refractive index of this compound polymers could be advantageous in designing photoluminescent materials, as it can affect the light-guiding properties and the efficiency of light emission. The chemical inertness of the fluorinated polymer matrix would also be beneficial for preserving the photostability of the incorporated luminescent dyes. Further research in this area could lead to the development of novel photoluminescent materials with the combined benefits of high transparency, low refractive index, and the excellent surface properties of this compound polymers.

Mechanical Behavior and Viscoelasticity of this compound Polymer Networks and Films

Polymers derived from this compound exhibit unique mechanical and viscoelastic properties, largely influenced by their distinct chemical structure, which combines a conventional methacrylate backbone with bulky, fluorinated side chains. The mechanical behavior of these materials is a critical aspect of their performance in applications ranging from specialty coatings to advanced optical materials.

Research into copolymers of perfluoroalkyl ethyl methacrylate and methyl methacrylate has shown that the incorporation of the fluorinated monomer significantly alters the mechanical properties. researchgate.net For instance, the Young's modulus (Ymod) of these copolymers decreases as the content of the perfluoroalkyl ethyl methacrylate component increases. researchgate.net This reduction in stiffness is attributed to the increase in free volume created by the large, branched pendant fluoroalkyl groups. researchgate.net The long, dense side chains disrupt polymer chain packing, leading to a less rigid material. researchgate.net A linear relationship has been observed between the Young's modulus and the glass transition temperature (Tg) in these systems, indicating that as the material becomes less rigid (lower Ymod), its Tg also decreases. researchgate.net

The viscoelastic behavior of polymer films is crucial for understanding their response to mechanical stress over time. nsf.gov While specific studies on the viscoelasticity of pure this compound homopolymer films are limited, the behavior can be inferred from related fluorinated and methacrylate-based polymer systems. Generally, methacrylate-based networks can be brittle; however, their architecture can be regulated to enhance toughness. semanticscholar.org The introduction of long, flexible side chains, such as the perfluorooctyl group, can plasticize the polymer network, allowing for greater chain mobility and energy dissipation under stress. This internal plasticization contributes to the material's viscoelastic response, influencing properties like stress relaxation and creep. nsf.gov The viscoelastic properties are also dependent on factors like film thickness, strain rate, and temperature. nsf.gov

The table below summarizes the effect of increasing perfluoroalkyl ethyl methacrylate (Zonyl-TM) content on the mechanical properties of copolymers with methyl methacrylate. researchgate.net

Zonyl-TM Content (wt%)Young's Modulus (Ymod) (GPa)
2.61.57
14.11.34
23.81.20
35.41.08

Data synthesized from research on perfluoroalkyl ethyl methacrylate–methyl methacrylate copolymers. researchgate.net

Thermal Stability and Glass Transition Temperatures of this compound Polymers

The thermal properties of this compound polymers are characterized by high thermal stability and distinct glass transition temperatures (Tg), which are strongly influenced by the presence of the perfluorinated side chains. The incorporation of fluorine into poly(meth)acrylates is a known strategy to enhance thermal resistance. researchgate.net This is due to the high strength of the carbon-fluorine (C-F) bond, which imparts excellent chemical and thermal stability to the polymer. researchgate.netresearchgate.net

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these polymers. Studies on fluorinated polymethacrylate-based copolymers have demonstrated a significant increase in thermal stability compared to their non-fluorinated counterparts like poly(methyl methacrylate) (PMMA). researchgate.netmarquette.edu For instance, copolymers containing long fluorinated side chains, such as dodecafluoroheptyl methacrylate, show enhanced thermal stability. researchgate.net The thermal decomposition of methacrylate polymers is a critical factor, as it affects their properties during high-temperature processing. polychemistry.com The enhanced stability of fluorinated variants makes them suitable for applications requiring high-temperature resistance. researchgate.net

The glass transition temperature (Tg) is a key parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com For polymers of this compound and its copolymers, the Tg is heavily influenced by the bulky fluorinated side chains. These side chains increase the free volume within the polymer matrix, which generally leads to a decrease in Tg because it allows for easier segmental motion of the polymer backbone. researchgate.net Research on copolymers of perfluoroalkyl ethyl methacrylate (Zonyl-TM) and methyl methacrylate (MMA) showed that Tg values decreased linearly from 102 °C to 77 °C as the content of the fluorinated monomer increased. researchgate.net This trend highlights the plasticizing effect of the long fluoroalkyl side chains. researchgate.net However, other molecular interactions, such as dipole-dipole interactions between ester groups, can also influence the Tg, sometimes causing deviations from simple predictive models like the Gordon-Taylor equation. researchgate.net

The following table presents the glass transition temperatures of copolymers with varying content of perfluoroalkyl ethyl methacrylate (Zonyl-TM). researchgate.net

Zonyl-TM Content (wt%)Glass Transition Temperature (Tg) (°C)
0 (Pure PMMA)102
2.698
14.188
23.881
35.477

Data derived from studies on perfluoroalkyl ethyl methacrylate–methyl methacrylate copolymers. researchgate.net

Chemical Resistance, Barrier Properties, and Durability of this compound-Based Materials

Materials based on this compound are renowned for their exceptional chemical resistance, robust barrier properties, and long-term durability. researchgate.netnih.gov These characteristics stem directly from the chemical inertness and low surface energy conferred by the densely packed fluorine atoms on the polymer's side chains. researchgate.net

The incorporation of highly stable C-F bonds into the polymer structure significantly improves chemical resistance. researchgate.net Fluorine-containing acrylate (B77674) polymers are widely used as high-performance coating materials due to their excellent resistance to corrosion, weathering, abrasion, and attack by various chemicals. nih.gov These coatings form a protective layer that is not easily degraded by exposure to acids, bases, solvents, and other corrosive agents. specialchem.comsimtechusa.com The low surface energy of these materials also imparts hydrophobicity and oleophobicity, meaning they repel water and oils, which contributes to their durability and ease of cleaning. nih.gov

Application Oriented Research in Perfluorooctyl Methacrylate Based Materials Science

Development of High-Performance Coatings

The incorporation of perfluorooctyl methacrylate (B99206) into polymer coatings imparts desirable surface properties, including low surface energy, hydrophobicity, and chemical resistance. These characteristics are central to the development of high-performance coatings with a range of functionalities.

Research has demonstrated the efficacy of perfluorooctyl methacrylate in creating superhydrophobic surfaces. A copolymer of 1H,1H,2H,2H-perfluorooctyl methacrylate (PFOMA) and ethylene glycol dimethacrylate (EGDMA) has been synthesized and applied to textile fabrics via initiated chemical vapor deposition (iCVD). This coating exhibits a rough, raspberry-like morphology, which, in combination with the low surface energy of the fluorinated groups, results in superhydrophobicity. researchgate.netnih.gov

The wetting properties of this copolymer coating have been quantified and are presented in the table below.

LiquidContact Angle (θ)
Water>150°
Dodecane113.8°
Bis(2-chloroethyl)sulfide (HD)119.1°
Pinacolyl methylfluorophosphonate (GD)117.0°
O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate (VX)104.1°

Table 1: Contact angles of various liquids on a p(PFOMA-co-EGDMA) coating, demonstrating its superhydrophobic and oleophobic properties. researchgate.netnih.gov

The coating also displays a low water shedding angle of less than 5°, indicating that water droplets easily roll off the surface. researchgate.netnih.gov Furthermore, studies on copolymers of the closely related 2-(perfluorooctyl)ethyl acrylate (B77674) have shown that the ordering of the perfluoroalkyl groups on the surface, which can be influenced by thermal annealing, plays a crucial role in achieving superamphiphobicity. acs.orgacs.orgnih.gov

The low surface energy and hydrophobicity imparted by this compound are key to developing antifouling and self-cleaning surfaces. An amphiphilic methacrylate copolymer consisting of polydimethylsiloxane (PDMS) methacrylate and poly(oxyethylene) this compound has been shown to improve fouling release performance in marine environments. researchgate.net Another study highlighted that fluorinated amphiphilic copolymers of poly(hydroxyethyl methacrylate)-r-poly(2-perfluorooctyl methacrylate) exhibited better antifouling properties compared to their corresponding homopolymers. spm.com.cn

The self-cleaning properties of PFOMA-based coatings are a direct result of their superhydrophobicity. The "lotus effect," where water droplets roll off a surface, picking up dirt and contaminants, is a hallmark of such coatings. The p(PFOMA-co-EGDMA) coating, with its high water contact angle and low shedding angle, demonstrates this self-cleaning potential. researchgate.netnih.gov

Fluorinated polymers are known for their excellent chemical and weather resistance. core.ac.uk Copolymers of methyl methacrylate (MMA) and 1H,1H,2H,2H-perfluorooctyl methacrylate have been synthesized and studied for their application as protective coatings. These studies indicate that such copolymers possess satisfactory hydrophobic properties and enhanced durability. thieme-connect.com Research on fluorinated polyacrylic resins has shown that the incorporation of a fluorinated monomer like 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octyl methacrylate (a related compound) can lead to good photochemical stability. researchgate.net While direct quantitative data on the corrosion resistance of PFOMA-specific coatings is limited in the reviewed literature, the inherent chemical inertness of the perfluoroalkyl chains suggests a protective capability against corrosive environments. guidechem.com

Advanced Membrane Technologies and Separations

This compound has been utilized to modify and enhance the performance of membranes for various separation processes. Its primary role is to increase the hydrophobicity of the membrane surface, which is particularly beneficial in applications like membrane distillation.

A study on P(VDF-co-CTFE) membranes functionalized with 1H, 1H-perfluorooctyl methacrylate (FOMA) demonstrated super-hydrophobicity and excellent anti-fouling and wetting properties. mdpi.comnih.gov In another application, a mixed matrix membrane (MMM) incorporating PFOMA was developed for the pervaporation of a 5 wt% ethanol solution at 60 °C. This membrane exhibited a high separation factor and total flux, as detailed in the table below. researchgate.net

Membrane ParameterValue
Separation Factor9.5
Total Flux1681 g m⁻² h⁻¹

Table 2: Pervaporation performance of a mixed matrix membrane containing 1H,1H,2H,2H-perfluorooctyl methacrylate for a 5 wt% ethanol solution at 60 °C. researchgate.net

Furthermore, poly(this compound) membranes have been fabricated by initiated chemical vapor deposition (iCVD) on liquid surfaces, with the resulting morphology depending on the refractive index of the liquid. thieme-connect.com

Novel Optoelectronic and Photonic Materials

The application of this compound in optoelectronic and photonic materials is an emerging area of research. Its incorporation into polymer systems can modify their optical and electrical properties.

A copolymer of parachloroxylylene and this compound has been shown to have a low refractive index of 1.389 (at λ = 632.8 nm) in the film plane. cambridge.org This property is advantageous for applications such as anti-reflective coatings and waveguides.

In the field of organic electronics, copolymers based on this compound (FOMA) have been developed as photoresists for the photolithographic patterning of devices. google.comgoogle.com These FOMA-based copolymers, such as those with 2-nitrobenzyl methacrylate (NBMA) or tert-butyl methacrylate (TBMA), are designed for use with fluorinated solvent systems. google.com Additionally, this compound has been included as a component in mixtures for liquid crystal display (LCD) devices. google.gm

Functionalized Nanomaterials and Hybrid Composites

This compound is also utilized in the surface functionalization of nanoparticles to create hybrid composite materials with tailored properties. The grafting of poly(this compound) onto nanoparticles can improve their dispersion in a polymer matrix and impart the desirable properties of the fluoropolymer to the resulting nanocomposite.

One notable example is the synthesis of core-shell structured nanoparticles consisting of a Barium Titanate (BaTiO3) core and a poly(1H,1H,2H,2H-perfluorooctyl methacrylate) (PPFOMA) shell via surface-initiated atom transfer radical polymerization (SI-ATRP). nih.govsemanticscholar.org These nanocomposites are investigated for their dielectric properties. The dielectric constant of these single-component nanocomposites was found to be approximately three times greater than that of the bulk PPFOMA. d-nb.info

The synthesis of SiO2/fluoro-containing polymer composite particles, where 1H,1H,2H,2H-perfluorooctyl methacrylate is a reaction monomer, results in a core-shell structure that can be used to create superhydrophobic coatings with a static water contact angle as high as 171°. guidechem.com

Integration with Inorganic Nanoparticles (e.g., Polyhedral Oligomeric Silsesquioxane (POSS), Halloysite Nanotubes)

The integration of this compound into polymer systems, often in conjunction with inorganic nanoparticles, is a key area of research for developing materials with tailored surface properties and enhanced physical characteristics. The unique properties of the perfluorooctyl group, such as low surface energy and hydrophobicity, are combined with the structural and functional attributes of nanoparticles like Polyhedral Oligomeric Silsesquioxane (POSS) and Halloysite Nanotubes (HNTs).

Polyhedral Oligomeric Silsesquioxane (POSS): POSS represents a class of hybrid materials at the molecular level, characterized by a rigid, inorganic silica (B1680970) cage (SiO₁.₅) surrounded by organic groups. phantomfillers.com These organic functionalities can be reactive, such as methacrylate groups, allowing POSS to be copolymerized with monomers like this compound. Research has demonstrated the functionalization of fluorinated POSS derivatives with methacrylate groups to create monomers that can be incorporated into polymer chains. researchgate.net

A notable study on copolymers functionalized with long-chain fluorinated alkyl groups attached to a POSS core reported significant improvements in non-wetting properties. The data below illustrates the effect of incorporating fluorinated POSS-methacrylate on surface wettability.

Table 1: Water Contact Angle Measurements for Fluorinated POSS-Based Copolymers

Material Advancing Contact Angle (θ a ) Receding Contact Angle (θ r )

Data sourced from research on Fluoroalkyl Polyhedral Oligomeric Silsesquioxanes (F-POSS) based monomers and polymers. researchgate.net

Halloysite Nanotubes (HNTs): HNTs are naturally occurring aluminosilicate clay nanotubes with a hollow, tubular structure typically in the submicron range. sigmaaldrich.comsigmaaldrich.com Their high aspect ratio and mechanical strength make them effective reinforcing agents in polymer composites. nih.govresearchgate.net The distinct chemistry of their inner and outer surfaces—the inner lumen being related to alumina (Al₂O₃) and the outer surface to silica (SiO₂)—allows for selective loading and functionalization. sigmaaldrich.com

In the context of fluorinated materials, HNTs serve as nanocontainers for the controlled release of active agents, including fluorinated surfactants. nih.gov While direct integration studies with this compound are specific, the principle involves dispersing HNTs within a polymer matrix derived from such monomers. The functionalization of HNTs is often crucial to ensure good dispersion within the polymer matrix and strong interfacial adhesion, which are necessary to improve the mechanical and thermal properties of the resulting nanocomposite. researchgate.net

Design and Study of Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials leverages the synergistic combination of distinct properties from both organic and inorganic components at the nanoscale. nih.govmdpi.com Materials based on this compound and inorganic nanoparticles like POSS are prime examples of this approach, where the organic polymer provides properties like processability and film-forming capabilities, while the inorganic component contributes attributes such as rigidity, thermal stability, and low surface energy. researchgate.net

Fluorodecyl POSS, a related low surface energy material, has been used to create liquid-repellent surfaces. researchgate.net However, pure fluorodecyl POSS coatings can have drawbacks such as high cost and poor adhesion. A successful strategy to overcome these issues is the creation of composite coatings by blending polymers with fluorodecyl POSS. researchgate.net Similarly, polymers and copolymers of this compound can serve as the matrix for these inorganic moieties.

The design of these hybrid materials involves tuning the interactions between the organic polymer and the inorganic nanoparticle. In the case of POSS, covalent bonding through copolymerization of a POSS-methacrylate monomer with this compound ensures a permanent and well-dispersed integration of the inorganic cage into the polymer structure. acs.org This molecular-level dispersion prevents the phase separation often encountered with simple blending, leading to materials with enhanced and stable properties. researchgate.netacs.org

Table 2: Component Contributions in a this compound/POSS Hybrid System

Component Type Key Contribution to Hybrid Material
Poly(this compound) Organic Low surface energy, hydrophobicity, oleophobicity, chemical resistance. researchgate.net
Polyhedral Oligomeric Silsesquioxane (POSS) Organic-Inorganic Hybrid Rigid nanoscale reinforcement, high thermal stability, enhanced flow properties. phantomfillers.com

These hybrid systems are considered advanced materials where the properties can be finely tuned by altering the type and content of the organic and inorganic components. researchgate.net

Fluorosurfactants and Specialized Emulsifiers Research

This compound is a key monomer in the synthesis of fluorinated polymers that find application as specialty surfactants and emulsifiers. verypharm.com Fluorosurfactants are highly effective at reducing surface tension, even at very low concentrations, due to the strong hydrophobicity and oleophobicity of the perfluoroalkyl chains.

Polymers derived from this compound can be designed as amphiphilic block copolymers, which are known to self-assemble into various nanoparticle morphologies in selective solvents. researchgate.net This self-assembly behavior is fundamental to their function as emulsifiers and stabilizers in multiphase systems. The fluorinated block provides a distinct non-polar phase that is immiscible with both aqueous and hydrocarbon phases, leading to unique emulsification capabilities, particularly for fluorinated systems.

Research into fluorinated poly(meth)acrylates highlights that their synthesis via controlled radical polymerization allows for the creation of well-defined copolymers with precise molecular weights and structures. researchgate.net This control is essential for developing specialized emulsifiers where the balance between the hydrophilic and the fluorophilic/lipophilic segments (hydrophilic-lipophilic balance or HLB) must be precisely managed to achieve stable emulsions. The incorporation of fluorine imparts desirable properties such as high thermal stability and chemical resistance to the resulting emulsifiers. researchgate.net These characteristics make them suitable for use in harsh industrial processes where conventional hydrocarbon-based surfactants would degrade. verypharm.com

Environmental Fate and Degradation Mechanisms of Perfluorooctyl Methacrylate and Its Polymers

Abiotic Degradation Pathways and Transformation

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. For Perfluorooctyl Methacrylate (B99206), these pathways primarily target the less stable portions of the molecule, initiating its transformation in the environment.

The ester linkage in Perfluorooctyl Methacrylate is a key site for abiotic degradation via hydrolysis. industrialchemicals.gov.au This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acids or bases. The rate of hydrolysis is influenced by factors such as pH and temperature.

Modeling studies have been conducted to estimate the hydrolysis half-lives for fluorotelomer methacrylate monomers and their corresponding polymers under various conditions. These models predict that under neutral environmental conditions (pH 7, 25°C), the hydrolysis half-life for the 8:2 fluorotelomer methacrylate monomer is approximately 2.7 years. core.ac.uk However, the stability of the ester bond changes significantly in polymeric forms. For model acrylate (B77674) polymer segments, the estimated half-life under the same conditions increases to between 2,200 and 8,800 years, indicating a much greater persistence of the polymer structure compared to the monomer. core.ac.uk

Hydrolysis becomes more rapid under alkaline conditions. For instance, at a pH of 11 and a temperature of 100°C, monomeric fluorotelomer acrylates are predicted to hydrolyze with half-lives of just 2 to 4 minutes. core.ac.uk In contrast, the corresponding polymeric models show much higher half-lives of 3 to 13 hours under these extreme conditions. core.ac.uk This suggests that while the ester linkage is susceptible to hydrolysis, its incorporation into a polymer backbone significantly enhances its stability. core.ac.uk The primary product expected from the hydrolysis of the ester bond in 8:2 fluorotelomer methacrylate (8:2 FTMAC) is 8:2 fluorotelomer alcohol (8:2 FTOH). industrialchemicals.gov.au

Table 1: SPARC Estimated Hydrolysis Rate Constants and Half-Lives for 8:2 Fluorotelomer Methacrylate Monomer Data sourced from modeling studies at 25°C in pure water.

Rate Constant / Half-LifeValue
Acid-Catalyzed (k(_A))3.3 x 10 Ms
Neutral (k(_N))8.2 x 10 s
Base-Catalyzed (k(_B))2.1 Ms
Half-Life at pH 72.7 years
Source: Rayne & Forest, 2009. core.ac.uk

Photolytic and Photo-oxidation Processes of this compound and Its Derivatives

Photolysis, the breakdown of compounds by light, and subsequent photo-oxidation are other potential abiotic degradation pathways. While the strong carbon-fluorine bonds are resistant to breakdown, research indicates that some PFAS can undergo photodegradation. nih.gov Studies have shown that long-chain PFAS can be dealkylated into shorter-chain compounds through photolytic processes in the environment. nih.gov

For precursors like fluorotelomer alcohols (FTOHs), which are released from the hydrolysis of this compound, atmospheric oxidation by hydroxyl radicals is a known transformation pathway. scholaris.ca This process is a key step in the ultimate formation of perfluorocarboxylic acids (PFCAs) from these precursors. scholaris.caresearchgate.net While direct photolysis of the methacrylate polymer itself is less studied, the release of photo-labile derivatives like FTOHs makes this an important indirect degradation mechanism. industrialchemicals.gov.auresearchgate.net

Biotransformation and Microbial Degradation Investigations

Microbial activity plays a crucial role in the transformation of many environmental contaminants. For this compound and its polymers, biotransformation is a significant pathway leading to the formation of highly persistent degradation products.

Wastewater treatment plants (WWTPs) are significant collection points for consumer and industrial chemicals, and their sludge can become a reservoir for PFAS and their precursors. nih.govuts.edu.au When this sludge is applied to land, these compounds are introduced into soil systems. researchgate.netnih.gov

Research predicts that a major environmental source of perfluorooctanoate (PFO) will be the degradation of fluorotelomer acrylate polymers in soil following the land application of sewage sludge. researchgate.netnih.gov Microbial communities within the sludge and soil can facilitate the breakdown of these polymers. nih.govnih.gov Studies on the biotransformation of PFAS show that aerobic conditions generally lead to a higher likelihood of transformation compared to anaerobic conditions. nih.gov For example, the biotransformation of 8:2 FTOH, a key intermediate from this compound, was found to be most extensive under nitrate-reducing conditions, which yielded a diverse range of transformation products. nih.gov Anaerobic biodegradation of some PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), has been observed in soil, particularly in the presence of specific microbial cultures and co-contaminants, with sulfate-reducing bacteria potentially playing a role. usgs.govresearchgate.net

A primary environmental concern with fluorotelomer methacrylate polymers is their potential to act as precursors to perfluorocarboxylic acids (PFCAs), particularly the highly persistent and regulated compound, perfluorooctanoic acid (PFOA). industrialchemicals.gov.auindustrialchemicals.gov.au

The degradation pathway is understood to proceed in two main stages. industrialchemicals.gov.au First, the ester linkage of the methacrylate polymer undergoes hydrolysis or biotransformation, releasing the 8:2 fluorotelomer alcohol (8:2 FTOH) side chain. industrialchemicals.gov.auindustrialchemicals.gov.au Subsequently, this 8:2 FTOH intermediate is oxidized through microbial action in environments like soil and sludge, ultimately forming PFOA. industrialchemicals.gov.auresearchgate.netnih.gov This transformation makes the initial polymer a long-term, slow-release source of PFOA into the environment. researchgate.netnih.gov Modeling studies predict that over long periods (hundreds of years), the degradation of fluorotelomer acrylate polymers in soil and landfills will become the main source of PFOA originating from the historical use of these products. researchgate.netnih.gov

Table 2: Generalized Degradation Pathway of this compound Polymer

StepProcessReactantKey Intermediate/ProductEnvironmental Compartment
1Hydrolysis / BiotransformationThis compound Polymer8:2 Fluorotelomer Alcohol (8:2 FTOH)Soil, Sewage Sludge, Water
2Biotransformation / Oxidation8:2 Fluorotelomer Alcohol (8:2 FTOH)Perfluorooctanoic Acid (PFOA)Soil, Sewage Sludge
Source: Adapted from Butt et al., 2014; Washington et al., 2015. industrialchemicals.gov.au

Research on the Environmental Stability of Chemical Linkages within this compound Polymers

In contrast, the ester linkage in the polymer backbone is the most vulnerable point. industrialchemicals.gov.auindustrialchemicals.gov.au As discussed, this bond is susceptible to hydrolysis, although its stability is significantly greater when incorporated into a polymer compared to the monomeric form. core.ac.uk Research has demonstrated that commercial polymers with acrylate-linked fluorotelomer side-chains can be biodegraded in soil and water, confirming that the linkages are not entirely inert in the environment. industrialchemicals.gov.au The persistence of the polymer means that even slow degradation can lead to a continuous release of PFOA precursors over extended periods. researchgate.netnih.gov

Computational Modeling of Environmental Transformation Pathways

Computational modeling serves as a critical tool for predicting the long-term environmental behavior and transformation of per- and polyfluoroalkyl substances (PFAS), including side-chain fluorinated polymers like those derived from this compound. These models help to simulate complex environmental processes and forecast the formation and fate of degradation products over extended time scales.

Dynamic multispecies environmental fate models are prominent in this field. For instance, a modified version of the SimpleBox model has been utilized to analyze the potential formation of perfluorooctanoate (PFO), the anion of perfluorooctanoic acid (PFOA), from the environmental degradation of fluorotelomer acrylate polymers (FTacrylates). nih.govresearchgate.net This type of model can track the fate of a parent chemical and its subsequent degradation products through various environmental compartments. nih.gov Similarly, coupled dynamic substance flow and environmental fate models, such as CiP-CAFE and BETR-Global, have been employed to investigate how the degradation of side-chain fluorotelomer-based polymers (FTPs), primarily in waste repositories like landfills, acts as a persistent source of fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylates (PFCAs) on a global scale. acs.org

Modeling studies indicate that waste stocks are becoming an increasingly significant contributor to the generation of FTOHs, which can then migrate into the environment and degrade into PFCAs. acs.org One key finding from these models is the long-term contribution of FTacrylate polymers to environmental PFOA concentrations. While direct industrial emissions of PFOA are being reduced, the vast quantities of fluorotelomer acrylate polymers already present in landfills and those applied to soil via sewage sludge are predicted to be major, ongoing sources of PFOA for hundreds of years. nih.govresearchgate.net In 2005, for example, modeling suggested that residual 8:2 FTOH and PFOA within FTacrylate products were the dominant contributors to PFO concentrations in the global oceans from this source. nih.gov However, over centuries, the primary source is expected to shift to the slow degradation of the polymer backbone itself in soil and landfills. nih.govresearchgate.net

The degradation rates used within these environmental fate models are crucial parameters. They are often derived from experimental data or estimations based on chemical structure.

Table 1: Modeled Degradation Rate Constants for 8:2 FTOH

Environmental Compartment Degradation Rate (day⁻¹) Carrier Solvent (for soil) Reference
Air 5.0 x 10⁻² N/A researchgate.net
Water/Soil 7.7 x 10⁻³ N/A researchgate.net
Sediment/Landfill 7.7 x 10⁻⁴ N/A researchgate.net
Soil 0.28 1,4-dioxane researchgate.net
Soil 0.18 Ethanol researchgate.net

At a more fundamental level, computational chemistry methods like ab initio molecular dynamics (AIMD) and density functional theory (DFT) are used to elucidate the specific chemical reactions involved in degradation. acs.orgnih.gov AIMD simulations have been used to study the degradation of related PFAS like PFOA and PFOS in the presence of hydrated electrons, providing a real-time view of the degradation process. researchgate.net These studies have shown that excess electrons can trigger an extremely rapid dissociation of the strong carbon-fluorine (C-F) bonds, which is a critical first step in the breakdown of these persistent substances. acs.orgresearchgate.net DFT modeling has also explored how interactions with metal ions might weaken the C-C bonds in PFOS, making the molecule more susceptible to attack by radicals. nih.gov While these mechanistic studies may not directly model large polymers, they provide invaluable insights into the fundamental stability and potential breakdown pathways of the perfluoroalkyl chains that are central to the structure of this compound.

Table 2: Modeled Source Contribution to PFO Concentrations from FTacrylate Use in Global Oceans (2005)

Source Contribution (%) Reference
Residual 8:2 FTOH in FTacrylate 80% nih.gov
Residual PFOA in FTacrylate 15% nih.gov

These computational approaches, from large-scale environmental fate models to detailed quantum chemistry calculations, are essential for understanding the complete life cycle of this compound-based polymers. They help to bridge the gap between laboratory degradation studies and real-world environmental impacts, providing a basis for assessing long-term risks and developing mitigation strategies.

Theoretical and Computational Studies of Perfluorooctyl Methacrylate Systems

Quantum Chemical Calculations for Reaction Mechanisms and Kinetics

Quantum chemical calculations have become an indispensable alternative to challenging experimental investigations for determining the kinetic parameters of polymerization reactions involving fluorinated monomers. dergipark.org.trresearchgate.net These computational approaches allow for a detailed examination of reaction pathways and the calculation of rate constants, providing a fundamental understanding of the polymerization process. dergipark.org.tr

Studies have successfully employed quantum chemistry to investigate the free-radical copolymerization of monomers like 2-perfluorooctyl ethyl methacrylate (B99206) (FOEMA) with conventional acrylates, such as methyl methacrylate (MMA). dergipark.org.trresearchgate.net By modeling the transition states of the propagation reactions, reaction rate constants (k_p) can be determined using transition state theory. dergipark.org.trresearchgate.net Terminal effect models are often used to analyze the different addition reactions, considering both self- and cross-propagation involving monomeric and dimeric radicals. dergipark.org.tr These theoretical examinations are crucial for efficiently synthesizing fluorinated copolymers, which are valued for their unique surface properties. dergipark.org.trchemrxiv.org

Density Functional Theory (DFT) is a widely used computational method that replaces the complex many-body electronic wavefunction with the electronic density as the fundamental quantity. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying large molecules like perfluorooctyl methacrylate. nih.gov In DFT, the total energy of a system is calculated as a functional of the electron density. nih.govuni-muenchen.de

Various "functionals" exist within DFT to approximate the exchange and correlation energies. These range from local methods to more complex hybrid functionals. uni-muenchen.de Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often superior performers for predicting reaction energies and barrier heights. nih.govnih.gov

The PBE0 functional is a prominent example of a hybrid functional that combines 25% exact Hartree-Fock exchange with 75% PBE exchange, along with the PBE correlation functional. uni-muenchen.denih.gov This specific functional has been successfully applied to optimize the conformations of reactants and products in the study of this compound copolymerization. dergipark.org.trresearchgate.net The choice of functional is critical, as it directly impacts the accuracy of the calculated properties. For instance, studies have shown that for certain properties like barrier heights, functionals with a higher percentage of Hartree-Fock exchange can provide better results, though this can sometimes increase issues like spin contamination. nih.gov

Table 1: Comparison of Selected DFT Functionals

FunctionalTypeCompositionKey Characteristics
SVWN Local Density Approximation (LDA)Slater exchange + VWN correlation. uni-muenchen.deOne of the earliest and simplest functionals; generally less accurate for chemical reactions than modern functionals.
PBE Generalized Gradient Approximation (GGA)Perdew-Burke-Ernzerhof exchange and correlation. nih.govImproves upon LDA by including the gradient of the electron density; widely used for solid-state systems.
B3LYP Hybrid GGAMixes Hartree-Fock exchange with Becke88 and LSDA exchange, and LYP and VWN correlation. uni-muenchen.deA very popular and versatile functional that provides good results for a wide range of molecular systems.
PBE0 Hybrid GGA25% Hartree-Fock exchange + 75% PBE exchange + PBE correlation. uni-muenchen.denih.govOften provides improved accuracy for thermochemistry and reaction barriers compared to pure GGAs. nih.gov

This table is generated based on information from various sources providing general descriptions of DFT functionals. nih.govuni-muenchen.denih.gov

A key application of computational chemistry in polymer science is the prediction of reactivity ratios. mdpi.com These ratios are a measure of a monomer's tendency to react with a radical of its own type versus a radical of the comonomer's type during copolymerization. mdpi.com Accurate reactivity ratios are fundamental for predicting the final copolymer composition and microstructure. mdpi.com

For the copolymerization of 2-perfluorooctyl ethyl methacrylate (FOEMA) and methyl methacrylate (MMA), quantum chemical calculations have been used to determine these crucial parameters. dergipark.org.trresearchgate.net The Evans-Polanyi relationship can be employed to calculate the rates of self- and cross-propagation. dergipark.org.trresearchgate.net Computational studies have shown that the reactivity ratio of FOEMA is higher than that of MMA. dergipark.org.trresearchgate.net This finding indicates that the FOEMA monomer is more reactive towards the growing polymer chain radical than the MMA monomer. The different rate constants in self- and cross-propagation reactions lead to a random polymer structure. dergipark.org.trresearchgate.net

Table 2: Computationally Predicted Kinetic Parameters for FOEMA and MMA Copolymerization

ParameterDescriptionFindingImplication
Reactivity Ratio (r) Ratio of the rate constant for a radical adding its own monomer type to the rate constant for adding the other monomer type.The reactivity ratio of 2-perfluorooctyl ethyl methacrylate was found to be higher than that of methyl methacrylate. dergipark.org.trresearchgate.netFOEMA is more reactive in the copolymerization system compared to MMA.
Propagation Rate Constants (k_p) Rate at which monomers add to the growing polymer chain.The rate constants for self- and cross-propagation were found to be different. dergipark.org.trresearchgate.netThe resulting copolymer has a random distribution of monomer units.

This table is based on the findings of a kinetic study of the free radical copolymerization of methyl methacrylate with 2-perfluorooctyl ethyl methacrylate. dergipark.org.trresearchgate.net

Molecular Dynamics (MD) Simulations for Polymer Conformation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. youtube.comkashanu.ac.ir By solving Newton's equations of motion for a system of interacting particles, MD can provide detailed insights into the conformational dynamics and interfacial properties of polymers containing this compound. kashanu.ac.irnih.gov These simulations can model systems at the atomistic level, allowing researchers to track the trajectory of individual atoms and analyze the resulting structures and interactions. nih.govyoutube.com

Furthermore, MD is extensively used to investigate the behavior of these polymers at interfaces, such as the air-water interface or at the boundary with another material. nih.gov The strong hydrophobicity and lipophobicity imparted by the perfluorooctyl groups drive these side chains to orient themselves at surfaces to minimize contact with unfavorable environments. MD simulations can explicitly model this behavior, revealing how the polymer arranges itself to create low-energy surfaces, a key characteristic of fluorinated polymers.

Self-Consistent Field Theory (SCFT) and Other Polymer Physics Models for Self-Assembly

Self-Consistent Field Theory (SCFT) is a highly successful theoretical framework for studying the equilibrium phase behavior and self-assembly of block copolymers. arxiv.orgarxiv.org SCFT simplifies the complex interactions among all polymer chains by considering each chain to be moving in an average potential field, or "chemical potential field," created by the surrounding chains. ucsb.edu This mean-field approach is computationally more efficient than explicit simulations of all chain interactions, making it possible to explore large parameter spaces to predict thermodynamically stable morphologies. nsf.gov

The core of an SCFT calculation involves iteratively solving a set of equations until a self-consistent solution for the chemical potential fields and the monomer density profiles is found. ucsb.edunsf.gov For block copolymers containing a this compound block, SCFT can predict how the chains will microphase separate into ordered nanostructures (e.g., lamellae, cylinders, spheres) driven by the chemical incompatibility between the fluorinated block and a non-fluorinated block. The theory allows for the calculation of the free energy of these different structures, enabling the construction of phase diagrams that map out the stable morphology as a function of parameters like block composition and the Flory-Huggins interaction parameter (χ). nsf.gov The development of open-source software packages and the use of hardware like graphics processing units (GPUs) have made these powerful calculations more accessible to the wider research community. nsf.govgithub.io

Modeling of Phase Behavior in Polymer Solutions (e.g., Supercritical CO2 systems)

Understanding the phase behavior of polymers in solution is critical for processing applications. Supercritical carbon dioxide (sc-CO₂) has emerged as an environmentally benign solvent for polymer synthesis and processing. nih.gov However, many polymers, including those with partial fluorination, have limited solubility in pure sc-CO₂. mdpi.com

Q & A

Q. What are the primary methods for synthesizing perfluorooctyl methacrylate, and what experimental considerations are critical for reproducibility?

this compound is typically synthesized via free radical polymerization or copolymerization with monomers like methyl methacrylate. Key considerations include:

  • Solvent selection : Fluorinated solvents or supercritical CO₂ (scCO₂) are preferred due to the hydrophobic nature of fluorinated chains .
  • Purification : Distillation under reduced pressure (e.g., 4 mmHg at 110°C) is essential to remove unreacted monomers and solvents .
  • Inhibitors : Use stabilizers like hydroquinone to prevent premature polymerization during storage .

Q. How can researchers characterize the molecular structure and purity of this compound?

Analytical techniques include:

  • NMR spectroscopy : ¹⁹F NMR resolves fluorine environments, while ¹H NMR confirms methacrylate group integrity .
  • FT-IR : Peaks at ~1,730 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C-F stretches) validate functional groups .
  • Chromatography : GC-MS or HPLC ensures purity (>99%) and detects residual solvents .

Q. What are the key physicochemical properties influencing its application in polymer science?

  • Density : 1.596 g/cm³, critical for designing lightweight fluoropolymers .
  • Thermal stability : High boiling point (110°C at 4 mmHg) enables high-temperature processing .
  • Surface energy : Fluorinated chains impart ultra-hydrophobicity (contact angles >150°) .

Advanced Research Questions

Q. How can copolymerization kinetics with methyl methacrylate be optimized to achieve controlled molecular weights?

  • Reactor design : Use scCO₂ as a solvent to enhance monomer miscibility and reduce chain-transfer reactions .
  • Catalyst selection : Azo-initiators (e.g., AIBN) at 60–80°C balance reaction rate and control .
  • Real-time monitoring : In-line FT-IR or Raman spectroscopy tracks monomer conversion and copolymer composition .

Q. What strategies address contradictions in reported surface properties of this compound-based copolymers?

  • Morphology analysis : Atomic force microscopy (AFM) or TEM resolves phase separation in block vs. random copolymers .
  • Statistical modeling : Use reactivity ratios (e.g., Fineman-Ross method) to predict monomer sequence distribution .
  • Environmental testing : Assess humidity and temperature effects on surface reorganization .

Q. How do this compound degradation products interact with environmental systems, and what analytical methods detect them?

  • Degradation pathways : Hydrolysis of ester groups yields perfluorooctyl ethanol and methacrylic acid, detectable via LC-QTOF-MS .
  • Bioaccumulation assays : Use zebrafish models or soil microcosms to study PFAS persistence .
  • Regulatory alignment : Follow EPA Method 537.1 for quantifying perfluoroalkyl acids in water .

Q. What advanced material applications leverage the unique properties of this compound?

  • Antifouling coatings : Emulsion polymerization with styrene creates core-shell particles for marine coatings .
  • Drug delivery : Fluorinated micelles (critical micelle concentration ~0.01 mg/mL) improve hydrophobic drug solubility .
  • Lithography : Photolithographic resins with <100 nm resolution exploit low surface energy .

Methodological Resources

  • Toxicological assessment : Refer to the Draft Toxicological Profile for Perfluoroalkyls (EPA, 2018) for hazard evaluation frameworks .
  • Polymer synthesis : Review copolymerization protocols in Macromolecules (Ding & Olesik, 2003) for scCO₂-based methods .
  • Environmental analysis : Utilize the Pharos Project database for PFAS structural and regulatory data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.